1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in these reactions include:
Pyrrolidine: The starting material for the pyrrolidine ring.
2-Methylphenyl: Introduced through a substitution reaction.
Tert-butoxycarbonyl chloride: Used to introduce the Boc protecting group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway regulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methyl group on the phenyl ring.
1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which may impart specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-7-5-6-8-12(11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFKCUIVZCVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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